![molecular formula C20H23F3N4O B3016108 1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide CAS No. 1775453-67-2](/img/structure/B3016108.png)
1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H23F3N4O and its molecular weight is 392.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a piperidine ring and a pyrimidine moiety, which are critical for its biological activity. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Property | Value |
---|---|
Molecular Formula | C16H20F3N3O |
Molecular Weight | 345.35 g/mol |
Melting Point | 141.0 - 145.0 °C |
Density | 1.47 g/cm³ |
pKa | 6.83 (predicted) |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes and cancer progression. Studies indicate that the compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Anti-inflammatory Activity
Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. In vitro studies have shown that the compound inhibits COX-2 activity, leading to reduced production of prostaglandins, which are mediators of inflammation. The half-maximal inhibitory concentration (IC50) values for COX-2 inhibition have been reported as follows:
Compound | IC50 (μM) |
---|---|
This compound | 0.04 ± 0.01 |
Celecoxib | 0.04 ± 0.01 |
These results suggest that the compound has comparable potency to established anti-inflammatory drugs like celecoxib .
Anticancer Activity
The compound has also been evaluated for its anticancer properties across various cell lines, including human cervix carcinoma (HeLa) and murine leukemia cells (L1210). The following table summarizes the IC50 values observed in these studies:
Cell Line | IC50 (μM) |
---|---|
HeLa | 9.6 ± 0.7 |
L1210 | 41 ± 3 |
These findings indicate that the compound exhibits selective cytotoxicity against cancer cells, suggesting potential for further development as an anticancer agent .
Case Studies
- In Vivo Anti-inflammatory Study : A study involving carrageenan-induced paw edema in rats demonstrated that administration of the compound significantly reduced swelling compared to control groups treated with saline or non-steroidal anti-inflammatory drugs (NSAIDs). The effective dose (ED50) was calculated at approximately 9.17 μM, indicating robust anti-inflammatory effects .
- Cytotoxicity Assessment : In a comparative study of various piperidine derivatives, this compound showed enhanced cytotoxicity against several cancer cell lines compared to other derivatives lacking the trifluoromethyl group, highlighting the importance of this functional group in modulating biological activity .
Eigenschaften
IUPAC Name |
1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O/c1-14-25-17(20(21,22)23)13-18(26-14)27-11-8-16(9-12-27)19(28)24-10-7-15-5-3-2-4-6-15/h2-6,13,16H,7-12H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOOPYUAQQEIHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)C(=O)NCCC3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.